(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester is an organic compound that features a trifluoromethylsulfanyl group attached to a butyl chain, which is further connected to a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethylsulfanyl group to a butyl chain, followed by the formation of the carbamic acid tert-butyl ester. One common method involves the reaction of a butyl halide with a trifluoromethylthiolate salt under suitable conditions to form the trifluoromethylsulfanyl-butyl intermediate. This intermediate is then reacted with tert-butyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiolates or amines can be used under suitable conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The carbamic acid ester moiety can act as a prodrug, releasing the active compound upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
α-Trifluoromethylstyrene: A compound with a trifluoromethyl group attached to a styrene moiety.
Uniqueness
(4-Trifluoromethylsulfanyl-butyl)-carbamic acid tert-butyl ester is unique due to the presence of both the trifluoromethylsulfanyl group and the carbamic acid ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18F3NO2S |
---|---|
Molecular Weight |
273.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(trifluoromethylsulfanyl)butyl]carbamate |
InChI |
InChI=1S/C10H18F3NO2S/c1-9(2,3)16-8(15)14-6-4-5-7-17-10(11,12)13/h4-7H2,1-3H3,(H,14,15) |
InChI Key |
FGJDMAFZMIWCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCSC(F)(F)F |
Origin of Product |
United States |
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